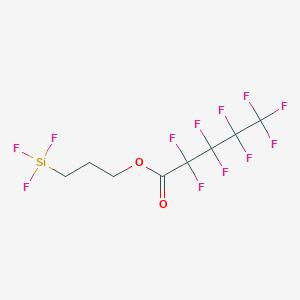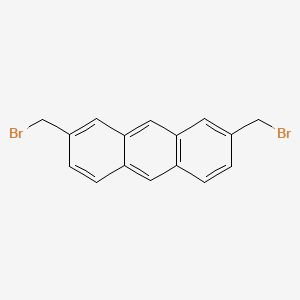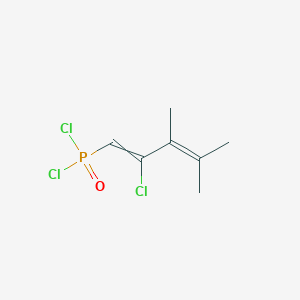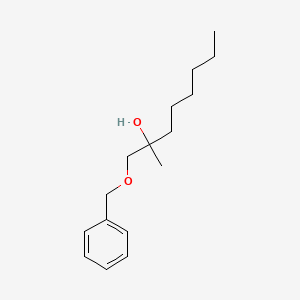
1-(Benzyloxy)-2-methyloctan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-methyloctan-2-OL is an organic compound characterized by a benzyloxy group attached to a methyloctanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyloctan-2-OL typically involves the protection of hydroxyl groups followed by alkylation reactions. One common method includes the benzylation of 2-methyloctanol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-methyloctan-2-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-methyloctanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-methyloctanol
Substitution: Various benzyloxy derivatives
Applications De Recherche Scientifique
1-(Benzyloxy)-2-methyloctan-2-OL has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-methyloctan-2-OL involves its interaction with molecular targets through its benzyloxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but contains an iodine atom, making it useful in halogen exchange reactions.
1-Benzyloxy-5-phenyltetrazole: Contains a tetrazole ring, which imparts different chemical properties and biological activities.
Uniqueness: 1-(Benzyloxy)-2-methyloctan-2-OL is unique due to its specific combination of a benzyloxy group and a methyloctanol backbone. This structure provides distinct reactivity and potential applications compared to other benzyloxy derivatives. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
92527-65-6 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2-methyl-1-phenylmethoxyoctan-2-ol |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-9-12-16(2,17)14-18-13-15-10-7-6-8-11-15/h6-8,10-11,17H,3-5,9,12-14H2,1-2H3 |
Clé InChI |
NDZWTLIGWQYGER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




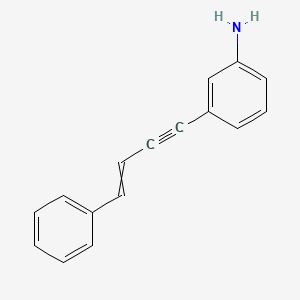
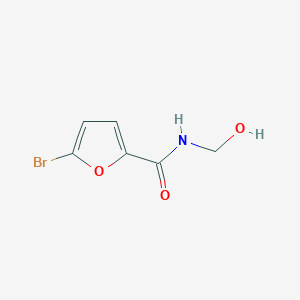
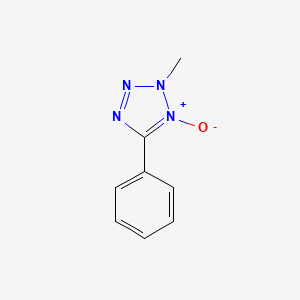
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)

